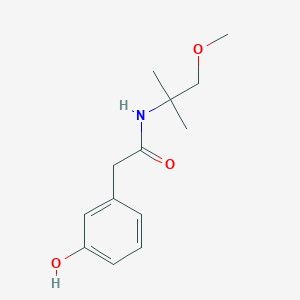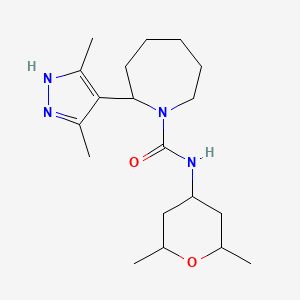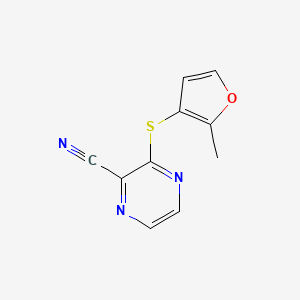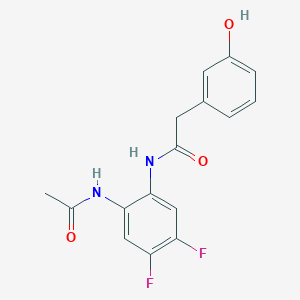
2-(3-hydroxyphenyl)-N-(1-methoxy-2-methylpropan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-hydroxyphenyl)-N-(1-methoxy-2-methylpropan-2-yl)acetamide, also known as HMMA-2, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of phenylacetamides and exhibits interesting pharmacological properties that make it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 2-(3-hydroxyphenyl)-N-(1-methoxy-2-methylpropan-2-yl)acetamide is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. It also exhibits antioxidant properties by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a positive effect on cognitive function and memory in animal models. It also exhibits neuroprotective properties by reducing neuronal damage and apoptosis. Additionally, it has been reported to have a positive effect on the immune system by reducing inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(3-hydroxyphenyl)-N-(1-methoxy-2-methylpropan-2-yl)acetamide is its low toxicity, which makes it a safer compound to work with in the laboratory. However, the compound is not readily available commercially, and its synthesis requires specialized equipment and expertise. Additionally, the compound's stability and solubility in different solvents need to be optimized for better results.
Orientations Futures
There are several future directions for research on 2-(3-hydroxyphenyl)-N-(1-methoxy-2-methylpropan-2-yl)acetamide. One potential area of research is its use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, its potential as an anti-inflammatory and analgesic agent could be further explored. Another area of research could be the synthesis of analogs of this compound with improved pharmacological properties. Finally, the compound's mechanism of action needs to be fully understood to optimize its therapeutic potential.
In conclusion, this compound is a synthetic compound that exhibits interesting pharmacological properties and has potential therapeutic applications in various fields of medicine. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-(3-hydroxyphenyl)-N-(1-methoxy-2-methylpropan-2-yl)acetamide involves the reaction of 3-hydroxyacetophenone with isobutyraldehyde and methylamine. The resulting product is purified using column chromatography to obtain the final compound. This synthesis method has been reported in a few research articles and has been optimized for better yields.
Applications De Recherche Scientifique
2-(3-hydroxyphenyl)-N-(1-methoxy-2-methylpropan-2-yl)acetamide has been investigated for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties in animal models. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(3-hydroxyphenyl)-N-(1-methoxy-2-methylpropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,9-17-3)14-12(16)8-10-5-4-6-11(15)7-10/h4-7,15H,8-9H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPCRAQKCOTWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)NC(=O)CC1=CC(=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepane-1-carboxamide](/img/structure/B7647745.png)
![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7647752.png)
![3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide](/img/structure/B7647764.png)

![5,6-Dimethyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyridazine-4-carbonitrile](/img/structure/B7647789.png)
![2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B7647794.png)

![1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one](/img/structure/B7647801.png)
![2-[(2-methoxy-2-phenylacetyl)amino]-N-prop-2-ynylbenzamide](/img/structure/B7647802.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-fluoropyridin-2-yl)methyl]azepane-1-carboxamide](/img/structure/B7647810.png)

![[2-[2-(Dimethylamino)ethoxy]pyridin-4-yl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7647834.png)
![3-(N-[2-(2-chloro-4-hydroxyphenyl)acetyl]-3-methylanilino)propanamide](/img/structure/B7647835.png)
![(2,4-Dihydroxyphenyl)-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]methanone](/img/structure/B7647845.png)